2-Hydrazino-3-methylbutanoic acid

Catalog No.
S702880
CAS No.
19866-38-7
M.F
C5H12N2O2
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydrazino-3-methylbutanoic acid

CAS Number

19866-38-7

Product Name

2-Hydrazino-3-methylbutanoic acid

IUPAC Name

2-hydrazinyl-3-methylbutanoic acid

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C5H12N2O2/c1-3(2)4(7-6)5(8)9/h3-4,7H,6H2,1-2H3,(H,8,9)

InChI Key

PMQMQIALVIXUTQ-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)O)NN

Canonical SMILES

CC(C)C(C(=O)O)NN

2-Hydrazino-3-methylbutanoic acid is an organic compound characterized by the presence of both a hydrazino group and a branched-chain carboxylic acid structure. Its chemical formula is C5H12N2O2C_5H_{12}N_2O_2. The compound features a three-carbon backbone with a methyl group and a carboxylic acid functional group, making it structurally similar to other amino acids but with unique properties due to the hydrazino substituent. This compound is often studied for its potential applications in pharmaceuticals and biochemistry.

There is no current information available on the specific mechanism of action of 2-Hydrazino-3-methylbutanoic acid in any biological system.

  • Carboxylic acids can be irritants, and hydrazines can exhibit various toxicities depending on the structure [].
  • Standard laboratory safety practices for handling unknown organic compounds should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and fume hoods.
, primarily due to its hydrazino and carboxylic acid functionalities:

  • Condensation Reactions: This compound readily undergoes condensation reactions with aldehydes and ketones to form hydrazones, which are important intermediates in organic synthesis.
  • Formation of Coordination Compounds: It has been used to synthesize coordination compounds with transition metals, such as chromium(III) and oxovanadium(IV), where it acts as a ligand .
  • Amidation: The carboxylic acid group can react with amines to form amides, expanding its utility in synthetic chemistry.

Research indicates that 2-hydrazino-3-methylbutanoic acid exhibits biological activity relevant to pharmacology. Its derivatives have shown potential antimicrobial properties, as evidenced by studies investigating their efficacy against various microbial strains. The coordination compounds formed from this acid have also been explored for their biological activities, including potential anti-cancer properties .

The synthesis of 2-hydrazino-3-methylbutanoic acid can be achieved through several methods:

  • Direct Hydrazination: The compound can be synthesized by the reaction of 3-methylbutanoic acid with hydrazine hydrate under acidic conditions.
  • Amino Acid Derivation: It can also be derived from the corresponding amino acids through specific chemical modifications involving hydrazine.
  • Coordination Chemistry: As mentioned earlier, it can be synthesized as part of coordination complexes with metal ions, which involves heating solutions of metal salts with 2-hydrazino-3-methylbutanoic acid .

2-Hydrazino-3-methylbutanoic acid has several applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is being investigated for potential therapeutic uses, particularly in antimicrobial and anticancer treatments.
  • Organic Synthesis: It serves as a versatile building block in organic synthesis for creating more complex molecules through condensation reactions and coordination chemistry.
  • Biochemistry: The compound's role as an intermediate in metabolic pathways is under investigation, which may lead to insights into its function within biological systems.

Interaction studies involving 2-hydrazino-3-methylbutanoic acid focus on its behavior in biological systems and its interactions with other biomolecules. Research has indicated that:

  • Its derivatives can interact with enzymes and receptors, potentially modulating their activity.
  • The metal complexes formed with this compound exhibit different interaction profiles compared to the free ligand, which may enhance or alter their biological efficacy .

Several compounds share structural similarities with 2-hydrazino-3-methylbutanoic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
3-Methylbutanoic AcidCarboxylic AcidCommonly known as isovaleric acid; has a strong odor .
2-Amino-3-methylbutanoic AcidAmino AcidPrecursor for various biochemical pathways; less reactive than hydrazino derivatives.
β-Hydroxy β-methylbutyric AcidHydroxy AcidKnown for its role in muscle metabolism; different functional groups lead to distinct biological activities.

The uniqueness of 2-hydrazino-3-methylbutanoic acid lies in its dual functionality as both an amino acid derivative and a hydrazine-containing compound, enabling diverse chemical reactivity and potential applications not found in the other listed compounds.

PropertyValue
Molecular FormulaC₅H₁₂N₂O₂
Molecular Weight (g/mol)132.16
Exact Mass132.089878
Average Mass132.163
Monoisotopic Mass132.089878
CAS Registry Number60047-26-9
PubChem CID29841
ChemSpider ID27728
MDL NumberMFCD01737375
Polar Surface Area (Ų)75.35

The monoisotopic mass of 132.089878 provides crucial information for mass spectrometric analysis and structural confirmation [2]. The compound is officially registered under CAS number 60047-26-9, with alternative CAS number 19866-38-7 also documented in chemical databases [3] [4]. The polar surface area calculation of 75.35 square angstroms indicates significant hydrophilic character due to the presence of multiple nitrogen and oxygen atoms capable of hydrogen bonding [5].

Structural Features and Functional Groups

The structural architecture of 2-hydrazino-3-methylbutanoic acid incorporates several distinctive functional groups that confer unique chemical properties [1] [2]. The compound features a carboxyl group (-COOH) at the terminal carbon position, establishing its classification as a carboxylic acid derivative [2] [4]. The defining characteristic is the hydrazino functional group (-NHNH₂) attached to the second carbon atom, which replaces the conventional amino group found in standard α-amino acids [7].

Table 2: Structural Features and Chemical Identifiers

DescriptorValue
IUPAC Name2-hydrazinyl-3-methylbutanoic acid
SMILESCC(C)C(C(=O)O)NN
InChIInChI=1S/C5H12N2O2/c1-3(2)4(7-6)5(8)9/h3-4,7H,6H2,1-2H3,(H,8,9)
InChI KeyPMQMQIALVIXUTQ-UHFFFAOYSA-N
Alternative Names2-Hydrazino-3-methylbutanoic acid; DL-α-Hydrazinoisovaleric acid; N-amino-DL-valine

The branched carbon skeleton contains an isopropyl moiety at the third carbon position, with two methyl groups creating significant steric bulk [1] [2]. This structural arrangement places the compound in the category of branched-chain α-hydrazino acids, analogous to the proteinogenic amino acid valine but with the critical substitution of a hydrazino group for the standard amino group [4].

Table 3: Functional Group Analysis

Functional GroupPositionProperties
Carboxyl Group (-COOH)C-1Acidic, hydrogen bonding donor/acceptor
Hydrazino Group (-NHNH₂)C-2Nucleophilic, hydrogen bonding donor, electron donating
Methyl Groups (-CH₃)C-3 and C-4Hydrophobic, steric bulk
Isopropyl MoietyC-3 to C-4Branched alkyl chain, hydrophobic
α-Carbon CenterC-2Chiral center when pure enantiomers considered

The hydrazino functional group exhibits enhanced nucleophilicity compared to conventional amino groups due to the presence of adjacent nitrogen atoms with lone electron pairs [8] [9]. This electronic configuration contributes to what is known as the α-effect, where the nucleophilicity is enhanced by the neighboring heteroatom [10]. The hydrazino group can participate in both five-member and six-member intramolecular hydrogen bonding interactions, influencing the compound's conformational preferences [8] [9].

Stereochemical Considerations

2-Hydrazino-3-methylbutanoic acid contains one chiral center located at the α-carbon (C-2), where four different substituents are attached: the carboxyl group, the hydrazino group, a hydrogen atom, and the isopropyl chain [1] [11]. This asymmetric carbon center gives rise to two possible enantiomeric forms following R and S configuration designations according to Cahn-Ingold-Prelog priority rules [12] [11].

Table 4: Stereochemical Considerations

Stereochemical FeatureDescription
Chirality CentersOne chiral center at C-2 (α-carbon)
Optical Activity (racemic mixture)Inactive (equal mixture of R and S enantiomers)
Stereoisomers Possible2 (R and S enantiomers)
Configuration DesignationR/S nomenclature applicable
Conformational FlexibilityMultiple conformations due to C-C and N-N bond rotation

Beyond stereoisomerism at the chiral center, the compound exhibits conformational complexity due to rotation around the nitrogen-nitrogen bond within the hydrazino group [7] [13]. Research on α-hydrazino peptides has demonstrated that hydrazine linkages can adopt both E and Z conformations around the nitrogen-nitrogen bond, leading to conformational equilibria in solution [7] [13]. The E conformation is generally favored due to reduced steric hindrance and favorable hyperconjugation effects between the nitrogen lone pair and adjacent σ* orbitals [13].

Physical Properties and Stability

While specific physical property data for 2-hydrazino-3-methylbutanoic acid remains limited in the literature, comparative analysis with structurally related compounds provides insights into expected characteristics [14] [15]. The presence of the hydrazino functional group significantly influences the compound's physical properties compared to its non-hydrazino analogues [15] [16].

Related hydrazine-containing carboxylic acid derivatives exhibit boiling points in the range of 250-272°C at standard atmospheric pressure [14] [15]. The compound likely demonstrates moderate water solubility due to the polar carboxyl and hydrazino functional groups, which can engage in extensive hydrogen bonding with water molecules [17] [18].

The stability profile of 2-hydrazino-3-methylbutanoic acid is influenced by the inherent characteristics of the hydrazino functional group [19] [18]. Hydrazine derivatives generally exhibit pH-dependent stability, with increased stability observed under neutral to slightly basic conditions [18]. Studies on hydrazide and hydrazine-based compounds indicate that hydrolysis reactions are acid-catalyzed, with half-lives varying from hours to hundreds of days depending on pH and structural features [18] [20].

The nitrogen-nitrogen single bond in hydrazine derivatives demonstrates unexpected stability under pressure conditions, with research showing that hydrazine molecules remain intact at pressures up to 36 GPa [19]. This stability is attributed to strengthening of the nitrogen-nitrogen bond under pressure and stabilizing hydrogen bonding interactions [19].

Chemical Reactivity Profile

The chemical reactivity of 2-hydrazino-3-methylbutanoic acid is dominated by the unique electronic and steric properties of the hydrazino functional group [22] [23]. The hydrazino moiety exhibits enhanced nucleophilicity compared to conventional amino groups, making it a potent nucleophile in various chemical transformations [23] [10].

Table 5: Chemical Reactivity Overview

Reaction TypeReactive SiteKey Characteristics
Nucleophilic AdditionHydrazino nitrogenEnhanced reactivity due to α-effect
Electrophilic Substitutionα-CarbonSusceptible to electrophilic attack
Condensation ReactionsHydrazino groupForms hydrazones with carbonyls
HydrolysisHydrazine linkagepH-dependent, acid-catalyzed
OxidationNitrogen atomsMultiple oxidation states possible

The hydrazino group readily participates in condensation reactions with carbonyl compounds, forming hydrazone linkages through nucleophilic addition followed by water elimination [24] [18]. These reactions proceed efficiently under mild conditions and are fundamental to the compound's utility in synthetic chemistry [22] [25].

In the context of peptide chemistry, 2-hydrazino-3-methylbutanoic acid can be incorporated into peptide sequences through standard coupling methodologies [26] [27]. The resulting α-hydrazino peptides exhibit distinctive conformational properties due to the presence of the hydrazine linkage, which can adopt both E and Z configurations around the nitrogen-nitrogen bond [7] [13].

The compound demonstrates susceptibility to electrophilic amination reactions, where electrophilic nitrogen sources can attack the electron-rich hydrazino functionality [26] [28]. These transformations provide pathways for further functionalization and derivatization of the hydrazino acid scaffold [26] [29].

Hydrolytic stability studies indicate that the hydrazino linkage undergoes acid-catalyzed hydrolysis, with reaction rates dependent on pH, temperature, and structural factors [18] [20]. The hydrolysis mechanism involves initial protonation of the hydrazino nitrogen, followed by nucleophilic attack by water and subsequent nitrogen-nitrogen bond cleavage [20].

Oxidative transformations of the hydrazino group can lead to various nitrogen-containing products, including diazenes, nitriles, and nitrogen gas through elimination reactions [30] [24]. The specific oxidation pathway depends on the oxidizing agent employed and reaction conditions [30] .

XLogP3

-2.3

Sequence

V

Other CAS

60047-26-9

Dates

Last modified: 08-15-2023

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